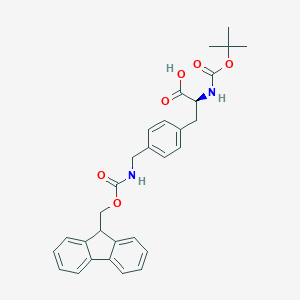

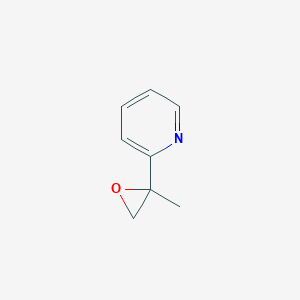

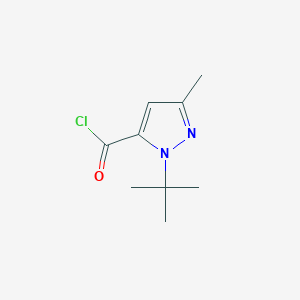

![molecular formula C7H6N2O2 B066848 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one CAS No. 194022-44-1](/img/structure/B66848.png)

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrido[3,4-b][1,4]oxazin-2(3H)-one derivatives involves several key strategies, including one-pot synthesis methods and electrophilic interactions. For example, 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives are prepared from 1,4-dihydropyridines using electrophilic iodine in the presence of nucleophiles like diethanolamine, leading to excellent yields (Kumar et al., 2011). Additionally, pyrido[2,3-b][1,4]oxazin-2-ones can be synthesized via a one-pot annulation of N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines using cesium carbonate in acetonitrile, utilizing a Smiles rearrangement for cyclization (Cho et al., 2003).

Molecular Structure Analysis

The molecular structure of 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one derivatives is characterized by the presence of a bicyclic framework incorporating both pyridine and oxazine rings. The structural analysis includes studying the intramolecular hydrogen bonding (IMHB) interactions, which are crucial for understanding the stability and reactivity of these compounds. Computational studies, such as those conducted by Tahmasby et al., explore these interactions at a theoretical level, providing insights into the electronic structure and bonding characteristics (Tahmasby et al., 2021).

Chemical Reactions and Properties

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one compounds participate in a variety of chemical reactions, including oxidative additions, nucleophilic substitutions, and cyclocondensation processes. These reactions are facilitated by the compound's unique electronic and structural properties, leading to the formation of diverse derivatives with potential biological activity. For instance, Reddy et al. describe a facile synthesis of isoxazolyl derivatives via Smiles rearrangement, highlighting the compound's versatility in organic synthesis (Reddy et al., 2017).

Applications De Recherche Scientifique

Synthesis Techniques : A study by Cho et al. (2003) presents a method for synthesizing pyrido[2,3-b][1,4]oxazin-2-ones via a one-pot annulation process. This process utilizes cesium carbonate in refluxing acetonitrile and features a Smiles rearrangement and subsequent cyclization (Cho et al., 2003).

Derivative Synthesis : Kumar et al. (2011) described a one-pot synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives from 1,4-dihydropyridines, highlighting the versatility of these compounds in creating bicyclic heterocycles (Kumar et al., 2011).

Pharmaceutical Compounds Template : Gim et al. (2007) focused on the synthesis of pyrido[2,3-b][1,4]oxazine as a potential scaffold for bioactive compounds, noting their significance in developing new pharmaceuticals (Gim et al., 2007).

Pyridopyrimidines Synthesis : Ismail and Wibberley (1967) discussed the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones, providing insights into the chemical reactions and properties of related pyrido-oxazin derivatives (Ismail & Wibberley, 1967).

Benzoxazine Systems Synthesis : Sandford et al. (2014) synthesized pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems, showing the scope of annelation reactions with fluorinated pyridine derivatives (Sandford et al., 2014).

Nitro Derivatives Synthesis : Bastrakov et al. (2016) reported on the synthesis of nitro pyrido- and dipyrido[1,4]oxazines, expanding the range of potential applications for these compounds (Bastrakov et al., 2016).

Orientations Futures

The future research directions for “1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one” could involve further exploration of its potential biological activities, given the reported activities of similar compounds . Additionally, more studies could be done to fully understand its synthesis, molecular structure, and physical and chemical properties.

Propriétés

IUPAC Name |

1H-pyrido[3,4-b][1,4]oxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLQBRXQPWSXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597561 | |

| Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |

CAS RN |

194022-44-1 | |

| Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.